molecular formula C19H19NO3 B4142109 9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

Cat. No. B4142109
M. Wt: 309.4 g/mol
InChI Key: QFZOVXHGXOSEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one, also known as DMPT, is a synthetic compound that has been widely used in scientific research. DMPT is a quinoline derivative that has shown potential as an activator of the growth hormone-releasing hormone (GHRH) in animals. In

Mechanism of Action

9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been shown to activate the GHRH pathway, leading to an increase in the release of growth hormone. It is believed that 9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one acts on the hypothalamus, which then stimulates the pituitary gland to release growth hormone. 9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one may also have an effect on the somatostatin pathway, which inhibits the release of growth hormone.
Biochemical and Physiological Effects
9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been shown to have several biochemical and physiological effects. In addition to its effects on growth hormone release, 9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been shown to increase feed intake and improve feed conversion efficiency in animals. It may also have an effect on lipid metabolism and protein synthesis.

Advantages and Limitations for Lab Experiments

9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied in animals, providing a wealth of data on its effects and mechanisms of action. However, there are also limitations to its use. 9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has not been extensively studied in humans, and its effects on human health are not well understood. Additionally, the use of 9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one as a growth promoter in animals is controversial, and its use may be restricted in some countries.

Future Directions

There are several future directions for research on 9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one. One area of interest is its potential use as a growth promoter in aquaculture. 9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been shown to increase growth and improve feed conversion efficiency in fish, and further research could explore its use in other aquatic species. Another area of interest is its potential use as an alternative to antibiotics in animal feed. 9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been shown to improve the immune system and reduce the risk of disease, and further research could explore its potential as a natural alternative to antibiotics. Finally, more research is needed to understand the long-term effects of 9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one on animal and human health.

Scientific Research Applications

9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been extensively studied for its potential use as a growth promoter in animals. It has been shown to increase the release of growth hormone in pigs, chickens, and fish. 9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has also been investigated for its potential use as an alternative to antibiotics in animal feed, as it has been shown to improve the immune system and reduce the risk of disease.

properties

IUPAC Name

9-(2,5-dimethylphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-11-3-4-12(2)13(7-11)14-9-19(21)20-16-10-18-17(8-15(14)16)22-5-6-23-18/h3-4,7-8,10,14H,5-6,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZOVXHGXOSEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CC(=O)NC3=CC4=C(C=C23)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
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9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
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9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
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9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
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9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
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9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

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